molecular formula C10H13NO3S B14406798 2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide CAS No. 82020-69-7

2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide

Katalognummer: B14406798
CAS-Nummer: 82020-69-7
Molekulargewicht: 227.28 g/mol
InChI-Schlüssel: UWNZIYHYKGPSRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a sulfonamide group and an ether linkage to a 2-methylprop-2-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves the reaction of 2-[(2-Methylprop-2-en-1-yl)oxy]benzene with a sulfonamide reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted ethers depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The ether linkage and the benzene ring contribute to the compound’s overall reactivity and interaction with various pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide is unique due to its combination of a sulfonamide group and an ether linkage to a 2-methylprop-2-en-1-yl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

82020-69-7

Molekularformel

C10H13NO3S

Molekulargewicht

227.28 g/mol

IUPAC-Name

2-(2-methylprop-2-enoxy)benzenesulfonamide

InChI

InChI=1S/C10H13NO3S/c1-8(2)7-14-9-5-3-4-6-10(9)15(11,12)13/h3-6H,1,7H2,2H3,(H2,11,12,13)

InChI-Schlüssel

UWNZIYHYKGPSRY-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)COC1=CC=CC=C1S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.